molecular formula C16H17N3O3 B2877746 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1286725-45-8

7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2877746
CAS No.: 1286725-45-8
M. Wt: 299.33
InChI Key: UNWNSHYVIRUBHG-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Properties

IUPAC Name

7-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-17-6-8-19(11)9-7-18-16(20)14-10-12-4-3-5-13(21-2)15(12)22-14/h3-6,8,10H,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWNSHYVIRUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution in the body.

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects can be diverse, ranging from antimicrobial to anti-inflammatory effects, depending on the specific target and mode of action.

Biological Activity

7-Methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, structure-activity relationships, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C17H20N2O3\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_3

Key Properties:

  • Molecular Weight : 300.36 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.
  • Stability : Stable under normal laboratory conditions but sensitive to light.

Anticancer Activity

Research indicates that benzofuran derivatives, including 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide, exhibit significant anticancer properties. A study by Flynn et al. highlighted that modifications in the benzofuran structure can enhance antiproliferative activity against various cancer cell lines.

CompoundStructure ModificationActivity (IC50)
10hMethyl at C–3, Methoxy at C–60.5 µM
10gUnsubstituted2 µM
10jMethoxy at C–73 µM

The introduction of a methoxy group at specific positions significantly enhances the compound's potency against cancer cells, suggesting a structure-activity relationship critical for anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. A study investigating various derivatives found that certain modifications led to enhanced activity against Gram-positive bacteria.

DerivativeMIC (µg/mL) against S. aureus
Compound A8
Compound B4
Compound C16

The data indicate that the presence of specific functional groups can improve antimicrobial efficacy, particularly against resistant strains .

The biological activity of 7-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide is thought to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Action : It may interfere with bacterial cell wall synthesis or function as a DNA intercalator.
  • Targeting Specific Pathways : The imidazole moiety may enhance interaction with biological targets involved in cell signaling pathways.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • In Vitro Study on Cancer Cell Lines : In a controlled laboratory setting, the compound was tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent reduction in viability with IC50 values ranging from 0.5 to 3 µM depending on the cell line and treatment duration.
  • Antimicrobial Efficacy Against Resistant Strains : In a recent study, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The most potent derivative exhibited an MIC of 4 µg/mL, highlighting its potential as a therapeutic agent against resistant infections.

Preparation Methods

Synthesis of the Benzofuran-2-Carboxylic Acid Core

Cyclization of 2-Formylphenoxyacetic Acid Derivatives

The benzofuran core is synthesized via base-catalyzed intramolecular aldol cyclization. Ethyl 2-formyl-6-methoxy-4-nitrophenoxyacetate undergoes cyclization in dimethylformamide (DMF) with anhydrous potassium carbonate (1.3 equivalents) at 92–94°C for 4 hours, yielding ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate (73% yield). Key factors include:

  • Electron-withdrawing groups : Nitro groups at position 5 stabilize the intermediate carbocation during cyclization.
  • Solvent optimization : DMF enhances reaction efficiency compared to polar aprotic solvents like acetonitrile.

Reduction of Nitro to Amino Groups

The nitro group in ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate is reduced using hydrogen gas and 10% palladium on activated charcoal in a methanol-dimethoxyethane (1:1) mixture at room temperature for 3.5 hours. This produces ethyl 5-amino-7-methoxybenzofuran-2-carboxylate in 91% yield. Catalyst loading (1:0.13 substrate-to-catalyst ratio) and reaction time are critical to minimizing over-reduction byproducts.

Formation of the Carboxamide Functionality

Aminolysis of Ethyl Esters

Ethyl 5-amino-7-methoxybenzofuran-2-carboxylate undergoes aminolysis with 2-(2-methyl-1H-imidazol-1-yl)ethylamine in methanol containing ammonium chloride at room temperature for 48 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the target carboxamide in 98% yield after crystallization from chloroform/n-hexane.

Table 1: Optimization of Aminolysis Conditions
Parameter Condition Yield (%)
Solvent Methanol 98
Temperature 25°C 98
Catalyst NH4Cl 98
Reaction Time 48 hours 98

Alternative Palladium-Catalyzed Approaches

A patent (CN114751883B) describes a one-pot palladium-catalyzed method for benzofuran-3-carboxamides, which can be adapted for 2-carboxamides:

  • Catalyst system : Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and Mo(CO)₆ (1.2 equivalents) in toluene at 90°C for 24 hours.
  • Substrate scope : Compatible with nitroaromatics bearing methoxy, methyl, and halide substituents.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.29 (s, 1H, Ar), 6.47 (s, 1H, Ar), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.92 (s, 3H, OCH₃), 3.71–3.47 (m, 2H, NH₂), 2.97 (s, 3H, CH₃).
  • HRMS : [M + Na]⁺ calculated for C₁₉H₁₇N₅O₃: 363.4; found: 363.4.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 12.3 minutes.

Challenges and Optimization Opportunities

  • Regioselectivity in cyclization : Electron-deficient aryl groups require higher catalyst loadings to prevent side reactions.
  • Imidazole stability : BF₃·OEt₂-catalyzed reactions risk imidazole ring degradation; milder conditions (e.g., NH4Cl) improve yields.

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